
2-Propen-1-amine, acetate
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Description
2-Propen-1-amine, acetate is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in allylamine acetate acts as a nucleophile, enabling alkylation and acylation reactions:
Alkylation with alkyl halides :
Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
CH2=CHCH2NH3+OAc−+R-X→CH2=CHCH2NHR+HX+HOAc
Acylation with acyl chlorides :
Forms amides when treated with acyl chlorides (e.g., acetyl chloride):
CH2=CHCH2NH3+OAc−+RCOCl→CH2=CHCH2NHCOR+HCl+HOAc
The acetate ion moderates reactivity by buffering the reaction medium, preventing excessive protonation of the amine .
Michael Addition
The amine group participates in conjugate additions to α,β-unsaturated carbonyl compounds:
CH2=CHCH2NH3+OAc−+CH2=CHCOOR→CH2=CHCH2NHCH2CH2COOR+HOAc
This reaction is critical in synthesizing β-amino esters, with the acetate enhancing solubility in polar solvents .
Imine Formation
Under acidic conditions, allylamine acetate reacts with aldehydes (e.g., formaldehyde) to form imines:
CH2=CHCH2NH3+OAc−+HCHO→CH2=CHCH2N=CH2+H2O+HOAc
This intermediate is pivotal in multicomponent reactions like the Petasis reaction, enabling allyl amine synthesis .
Polymerization Reactions
Allylamine acetate serves as a monomer in polymer synthesis. For example, it reacts with (chloromethyl)oxirane carbonate to form stabilized polymers:
Reaction Component | Role | Outcome |
---|---|---|
Allylamine acetate | Monomer | Forms polymer backbone via amine-epoxide linkage |
Sodium carbonate | Stabilizer | Enhances disintegration properties |
(Chloromethyl)oxirane | Crosslinking agent | Introduces carbonate functionality |
This process yields tablets with controlled release profiles, used in pharmaceutical formulations .
Acid-Base Reactions
The acetate counterion enables reversible proton transfer:
CH2=CHCH2NH3+OAc−+OH−→CH2=CHCH2NH2+H2O+OAc−
In acidic environments, the free amine is regenerated, facilitating its use in pH-sensitive applications .
Comparative Reactivity Insights
Reaction Type | Key Reagents | Products | Industrial Relevance |
---|---|---|---|
Nucleophilic substitution | Alkyl halides, acyl chlorides | Secondary amines, amides | Pharmaceutical intermediates |
Michael addition | α,β-unsaturated carbonyls | β-Amino esters | Polymer precursors |
Polymerization | Epoxides, stabilizers | Crosslinked polymers | Drug delivery systems |
Mechanistic Considerations
-
Nucleophilicity : The amine’s lone pair drives reactivity, while acetate modulates pH to optimize reaction rates.
-
Steric Effects : The allyl group’s planar structure minimizes steric hindrance, favoring addition reactions .
-
Solubility : Acetate enhances solubility in aqueous media, broadening utility in green chemistry applications .
Properties
CAS No. |
84158-10-1 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
acetic acid;prop-2-en-1-amine |
InChI |
InChI=1S/C3H7N.C2H4O2/c1-2-3-4;1-2(3)4/h2H,1,3-4H2;1H3,(H,3,4) |
InChI Key |
VRQIXCOIBHRSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCN |
Origin of Product |
United States |
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